molecular formula C35H54O11 B194526 Digoxigenin bisdigitoxoside CAS No. 5297-05-2

Digoxigenin bisdigitoxoside

Cat. No. B194526
CAS RN: 5297-05-2
M. Wt: 650.8 g/mol
InChI Key: NTSBMKIZRSBFTA-AIDOXSFESA-N
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Description

Digoxigenin bisdigitoxoside is a glycoside detectable in the body fluids of animals . It is used in assays to detect β-glucuronidase and biliary glycosidases, enzymes that break down glycosides . It is also a Na+/K±ATPase inhibitor .


Synthesis Analysis

Digoxigenin bisdigitoxoside is formed from digoxin by the cytochrome P450 (CYP) isoform CYP3A . A series of C3-O-neoglycosides and C3-MeON-neoglycosides of digoxigenin were synthesized by the Koenigs-Knorr and neoglycosylation method . Digoxigenin bisdigitoxoside and monodigitoxoside were prepared from digoxin by sodium periodate (NaIO4) oxidation and 6-aminocaproic acid hydrolysis .


Molecular Structure Analysis

The chemical formula of Digoxigenin bisdigitoxoside is C35H54O11 . Its exact mass is 650.37 and its molecular weight is 650.810 .


Chemical Reactions Analysis

Digoxigenin bisdigitoxoside is used in the labeling of nucleic acids for multiple applications . The digoxigenin is coupled to dUTP via an alkali-labile ester bond. The labeled dUTP can be easily incorporated by enzymatic nucleic acid synthesis using DNA polymerases .


Physical And Chemical Properties Analysis

Digoxigenin bisdigitoxoside has a molecular formula of C35H54O11 and a molecular weight of 650.8 . Its solubility in DMSO and methanol is slightly soluble with sonication .

Scientific Research Applications

  • Pharmacokinetics and Elimination : A study showed that bisdigitoxoside is eliminated primarily through nonrenal mechanisms in dogs, with a half-life of 18.5 hours. This elimination rate was not significantly increased in azotemic dogs, indicating stable pharmacokinetics even in renal impairment (Gierke et al., 1980).

  • Cardioactivity and Therapeutic Range : Research comparing the inotropic effects and therapeutic ranges of digoxin, digoxigenin bisdigitoxoside, and digoxigenin monodigitoxoside in cat heart-lung preparations found that bisdigitoxoside has a therapeutic range similar to that of digoxin. This suggests that different cardiac glycosides and their metabolites have varying therapeutic ranges (Böttcher et al., 1975).

  • Effects on Contractile Force and Transmembrane Potentials : Another study explored the effects of bisdigitoxoside on the force of contraction and transmembrane action potential in guinea‐pig papillary muscles. It was found that bisdigitoxoside, like other cardiac glycosides, had a positive inotropic effect and shortened the duration of the action potential (Lüllmann & Ravens, 1973).

  • Cross-Reactivity in Digoxin Immunoassays : Research into the cross-reactivity of digoxin metabolites in immunoassays found that bisdigitoxoside, among other metabolites, is measured to various extents as the parent digoxin compound in these assays. This finding has implications for the clinical interpretation of serum digoxin values (Valdes et al., 1984).

  • Metabolism in Human Hepatocytes : A study on the in vitro metabolism of digoxin and related compounds using human hepatocytes and liver microsomes demonstrated that bisdigitoxoside was not significantly metabolized, suggesting a minor role for cytochrome P450 in the stepwise cleavage of its sugars in humans (Lacarelle et al., 1991).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Digoxigenin bisdigitoxoside is an active cardiac glycoside metabolite of digoxin and is used in assays to detect certain enzymes . Its inhibition of Na+/K±ATPase suggests potential applications in medical and scientific research .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23-,24+,25+,26+,27-,29+,30+,31-,32-,33+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSBMKIZRSBFTA-AIDOXSFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967440
Record name 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Digoxigenin bisdigitoxoside

CAS RN

5297-05-2
Record name Digoxigenin bisdigitoxoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5297-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digoxigenin-bis(digitoxoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-[[2,6-dideoxy-4-O-(2,6-dideoxy-β-D-ribo-hexopyranosyl)-β-D\-ribo-hexopyranosyl]oxy]-12β,14-dihydroxy-5β-card-20(22)-enolide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISDIGOXIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPY8HS8NF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
K Go, KK Bhandary - Acta Crystallographica Section B: Structural …, 1989 - scripts.iucr.org
… Digoxigenin bisdigitoxoside crystallizes in two different crystal systems with four molecules of water in the ortho- rhombic form and one molecule of ethyl acetate in the triclinic form. In …
Number of citations: 13 scripts.iucr.org
GW Ponder, JT Stewart - Journal of Chromatography A, 1994 - Elsevier
A high-performance thin-layer chromatographic (HPTLC) method for the determination of digoxin and its related compounds digoxigenin bisdigitoxoside (DBD) and gitoxin in digoxin …
Number of citations: 25 www.sciencedirect.com
B Lacarelle, R Rahmani, G De Sousa… - Fundamental & …, 1991 - Wiley Online Library
… On these models, digoxin (DG,) and digoxigenin bisdigitoxoside (DG,) were not shown to be significantly metabolized in virro in man. Therefore, it appeared that the stepwise cleavage …
Number of citations: 71 onlinelibrary.wiley.com
PH Hinderling, D Hartmann - Therapeutic drug monitoring, 1991 - journals.lww.com
… %, dihydrodigoxin 2,8 t 1.6%, digoxigenin bisdigitoxoside 1.6 t 0.1%, and additional metabolites … For the metabolites dihydrodigoxin and digoxigenin bisdigitoxoside the mean residence …
Number of citations: 85 journals.lww.com
H Böttcher, K Fischer, D Proppe - Basic Research in Cardiology, 1975 - Springer
… On molar basis, an increasing cardioactivity in the order digoxin, digoxigenin-bisdigitoxoside, digoxigenin-monodigitoxoside was found. The monodigitoxoside displayed the largest …
Number of citations: 3 link.springer.com
Y Ren, Y Bao, J Liu, X Zhang, Y Zhang, XL Sun… - European Journal of …, 2018 - Elsevier
… In addition, digoxigenin bisdigitoxoside and monodigitoxoside were prepared from digoxin by sodium periodate (NaIO 4 ) oxidation and 6-aminocaproic acid hydrolysis. The SAR …
Number of citations: 23 www.sciencedirect.com
PE Graves, D Perrier, FI Marcus - Journal of Chromatography B …, 1983 - Elsevier
A specific assay is described for measuring the concentration of digitoxin and the bis- and monoglycosides of digitoxigenin in serum. The procedure includes: (1) addition of a tracer …
Number of citations: 15 www.sciencedirect.com
KD Gierke, PE Graves, D Perrier, FI Marcus… - … of Pharmacology and …, 1980 - ASPET
… The purpose of this study was to evaluate the metabolism and rate of elimination of digoxigenin bisdigitoxoside (bis) before and during chronic azotemia in dogs. Bis was eliminated …
Number of citations: 5 jpet.aspetjournals.org
PE Graves, PE Fenster, RT MacFarland… - Clinical …, 1984 - Wiley Online Library
… Gierke KD, Graves PE, Perrier D, Marcus H, Mayersohn M, Goldman S: Metabolism and rate of elimination of digoxigenin bisdigitoxoside in dogs before and during chronic azotemia. J …
Number of citations: 7 ascpt.onlinelibrary.wiley.com
T Sonobe, S Hasumi, T Yoshino… - Journal of …, 1980 - Wiley Online Library
… Abstract 0 The release of digoxin and its simultaneous conversion to digoxigenin bisdigitoxoside, digoxigenin monodigitoxoside, and digoxigenin in a USP dissolution test medium were …
Number of citations: 37 onlinelibrary.wiley.com

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